

Technical Guide: Physicochemical Characterization of 1-(2,6-difluorophenyl)propan-1-one

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Compound of Interest

Compound Name: 2',6'-Difluoropropiophenone

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Abstract

This technical guide provides a comprehensive overview of the known physical properties of the synthetic organic compound 1-(2,6-difluorophenyl)propan-1-one. Due to a lack of extensive publicly available experimental data, this document primarily presents computationally predicted properties, which serve as valuable estimations for research and development purposes. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties, offering a methodological framework for researchers seeking to establish empirical values. A generalized workflow for the physicochemical characterization of a novel compound is also presented.

Introduction

1-(2,6-difluorophenyl)propan-1-one, with the Chemical Abstracts Service (CAS) registry number 85068-31-1, is a fluorinated aromatic ketone.^{[1][2][3]} The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a compound of interest in medicinal chemistry and drug design. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacological studies.

Physicochemical Properties

While specific experimentally determined physical properties such as melting point, boiling point, and density for 1-(2,6-difluorophenyl)propan-1-one are not readily available in the public domain, computational predictions provide useful initial estimates. The physical form of the compound has been described as potentially being a solid or a liquid, suggesting a melting point near ambient temperature.

Summary of Computed Physical Properties

The following table summarizes the computationally predicted physical and chemical properties for 1-(2,6-difluorophenyl)propan-1-one. These values are derived from established algorithms and provide a valuable starting point for experimental design.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O	PubChem[3]
Molecular Weight	170.16 g/mol	PubChem[3]
XLogP3-AA (Lipophilicity)	2.3	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Exact Mass	170.05432120 Da	PubChem[3]
Monoisotopic Mass	170.05432120 Da	PubChem[3]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended for the determination of the principal physical properties of 1-(2,6-difluorophenyl)propan-1-one.

Melting Point Determination

Apparatus:

- Capillary melting point apparatus
- Sealed capillary tubes
- Mortar and pestle (if the sample is solid)
- Thermometer (calibrated)

Procedure:

- Sample Preparation: If the compound is a solid, finely powder a small amount using a mortar and pestle.
- Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (based on computational predictions or preliminary screening).
- Determination: Decrease the heating rate to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point Determination

Apparatus:

- Microscale distillation apparatus (including a Hickman still or similar)
- Heating mantle or sand bath
- Thermometer (calibrated)
- Boiling chips

Procedure:

- **Sample Preparation:** Place a small volume (e.g., 1-2 mL) of the liquid sample into the distillation flask along with a few boiling chips.
- **Apparatus Assembly:** Assemble the microscale distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser or collection well.
- **Heating:** Gently heat the sample.
- **Determination:** The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature at which the liquid is observed to be condensing on the thermometer bulb.

Density Determination

Apparatus:

- Pycnometer (a small, calibrated glass flask)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature bath

Procedure:

- **Calibration:** Determine the mass of the clean, dry pycnometer. Then, fill it with a reference substance of known density (e.g., deionized water) and determine its mass at a specific temperature. Use this to calculate the exact volume of the pycnometer.
- **Sample Measurement:** Empty and dry the pycnometer. Fill it with the sample, 1-(2,6-difluorophenyl)propan-1-one, and measure its mass at the same temperature.
- **Calculation:** The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Apparatus:

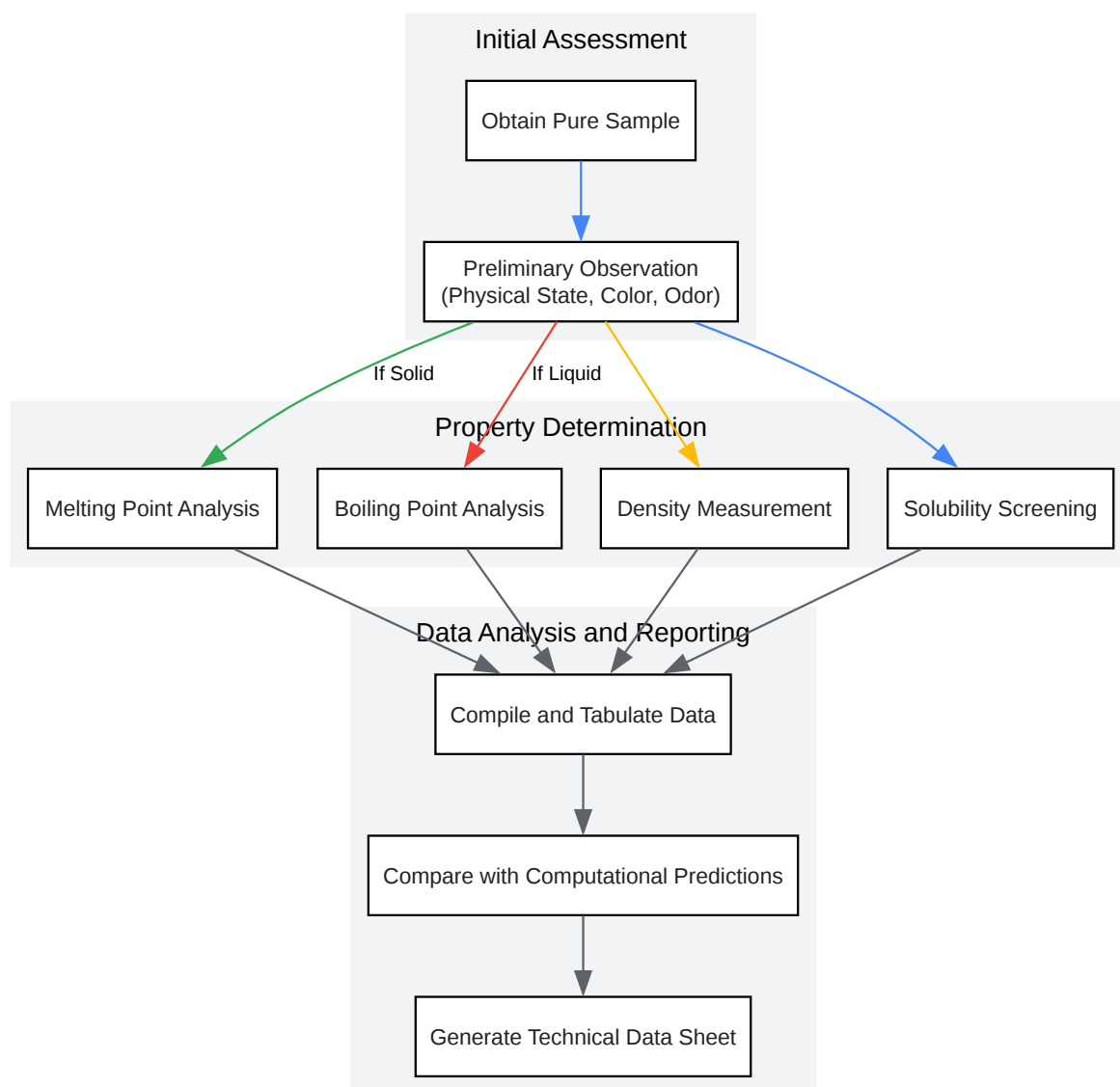
- Small test tubes or vials
- Vortex mixer
- A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

- **Qualitative Assessment:** To a test tube containing a small, measured amount of the sample (e.g., 10 mg), add a measured volume of a solvent (e.g., 1 mL) in portions.
- **Mixing:** After each addition, vortex the mixture for a set period (e.g., 30 seconds).
- **Observation:** Visually inspect for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.
- **Quantitative Assessment (if required):** For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 1-(2,6-difluorophenyl)propan-1-one.



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Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide has consolidated the available computed data for 1-(2,6-difluorophenyl)propan-1-one and provided standardized protocols for the experimental

determination of its key physical properties. While computational predictions offer valuable insights, empirical validation is crucial for the successful application of this compound in research and development. The outlined methodologies and workflow provide a robust framework for obtaining the necessary data to advance studies involving 1-(2,6-difluorophenyl)propan-1-one.

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